molecular formula C9H7NO3 B14842223 4-Acetylpyridine-2,6-dicarbaldehyde

4-Acetylpyridine-2,6-dicarbaldehyde

Cat. No.: B14842223
M. Wt: 177.16 g/mol
InChI Key: JUAGGGYFEORBIM-UHFFFAOYSA-N
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Description

4-Acetylpyridine-2,6-dicarbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the fourth position and two aldehyde groups at the second and sixth positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylpyridine-2,6-dicarbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the acetylation of pyridine followed by formylation to introduce the aldehyde groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylpyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids under specific conditions.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Scientific Research Applications

4-Acetylpyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Acetylpyridine-2,6-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group may also participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

    2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the acetyl group.

    4-Acetylpyridine: Contains the acetyl group but lacks the aldehyde groups.

    Pyridine-2,6-dicarbaldehyde: Similar structure but lacks the acetyl group.

Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4-acetylpyridine-2,6-dicarbaldehyde

InChI

InChI=1S/C9H7NO3/c1-6(13)7-2-8(4-11)10-9(3-7)5-12/h2-5H,1H3

InChI Key

JUAGGGYFEORBIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C=O)C=O

Origin of Product

United States

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